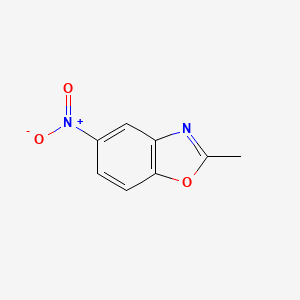

2-methyl-5-nitro-1,3-benzoxazole

Descripción

Historical Context and Evolution of Benzoxazole (B165842) Research

The study of oxazole (B20620), the foundational five-membered ring structure containing oxygen and nitrogen, was first reported by Hantzsch in 1887 and it was first synthesized in 1947. taylorandfrancis.com This pioneering work laid the groundwork for exploring its benzo-fused analogue, benzoxazole. Initially, research focused on the fundamental synthesis and characterization of the benzoxazole core. researchgate.net Over the decades, the field has evolved dramatically. Researchers have developed numerous synthetic methodologies to create a vast library of substituted benzoxazoles. These methods range from classical condensation reactions of o-aminophenols with various reagents to modern catalytic and solid-phase synthesis techniques. nih.govnih.govorganic-chemistry.org The evolution of analytical techniques has further deepened the understanding of the structure, properties, and reactivity of these compounds, solidifying their importance as versatile starting materials for more complex, often bioactive, molecules. wikipedia.orgresearchgate.net

Rationale for Investigating Nitro-Substituted Benzoxazoles in Contemporary Chemical Research

The introduction of a nitro group (NO₂) onto the benzoxazole skeleton creates a class of compounds with distinct chemical properties and heightened research interest. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the benzoxazole ring system. This modification is a key strategy in medicinal chemistry and materials science for several reasons.

In a chemical context, the nitro group can serve as a versatile synthetic handle. It can be reduced to an amino group, providing a site for further functionalization to build more complex molecular architectures. This reactivity is crucial for creating libraries of compounds for various screening purposes.

Furthermore, the presence of a nitro group is a well-established feature in compounds with a range of biological activities. nih.gov For instance, nitroimidazole compounds are widely used to treat infections caused by anaerobic bacteria and protozoa. researchgate.netjocpr.com The rationale extends to benzoxazoles, where the incorporation of a nitro group has been explored for its potential to enhance or impart specific biological effects. Research has shown that the introduction of electron-withdrawing groups like the nitro group can enhance the antibacterial activity of some compounds. nih.gov This makes nitro-substituted benzoxazoles attractive targets for investigation in the discovery of new chemical entities with potential applications in agrochemicals and pharmaceuticals. researchgate.netnih.gov

Overview of the Research Landscape for 2-Methyl-5-nitro-1,3-benzoxazole

The specific compound, this compound, is primarily documented in the chemical literature as a research chemical and a building block for synthesis. sigmaaldrich.com It is commercially available from various suppliers, indicating its utility in early-stage discovery research. sigmaaldrich.comjk-sci.com While extensive, dedicated studies on the biological or material properties of this compound itself are not widely published, its structure is representative of the nitro-substituted benzoxazoles that are actively investigated.

Research involving similar structures, such as 5-nitro-1,3-benzoxazole derivatives, highlights their synthesis and evaluation for potential biological activities. researchgate.net The presence of the methyl group at the 2-position and the nitro group at the 5-position provides specific steric and electronic properties that chemists can utilize in designing larger, more complex molecules. The primary role of this compound in the current research landscape appears to be that of an intermediate, a starting point from which a diverse array of more functionalized benzoxazole derivatives can be synthesized and studied.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | jk-sci.com |

| CAS Number | 32046-51-8 | sigmaaldrich.comjk-sci.com |

| Melting Point | 156-158 °C | jk-sci.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSXRHVXKAGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185862 | |

| Record name | 2-Methyl-5-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-51-8 | |

| Record name | 2-Methyl-5-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32046-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitrobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032046518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitrobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 5 Nitro 1,3 Benzoxazole

Established Synthetic Routes to Benzoxazole (B165842) Core Structures

The construction of the benzoxazole ring system is a well-established area of synthetic chemistry, with several reliable methods available. These approaches often utilize readily available starting materials and proceed through various cyclization strategies. rsc.orgtandfonline.com

Condensation Reactions Involving 2-Aminophenol (B121084) Precursors

A cornerstone of benzoxazole synthesis is the condensation reaction of 2-aminophenols with a variety of carbonyl-containing compounds. rsc.orgchemicalbook.com This versatile method allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring. The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic benzoxazole ring. rsc.org

Commonly employed carbonyl compounds include:

Aldehydes: Reaction with aldehydes in the presence of an acid or an oxidizing agent is a widely used method. researchgate.netnih.gov

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminophenols to form the benzoxazole ring. rsc.orgmdpi.com

β-Diketones: The use of β-diketones provides a route to 2-substituted benzoxazoles. organic-chemistry.org

Various catalysts, including Brønsted and Lewis acids, as well as metal catalysts, have been employed to facilitate these condensation reactions, often under mild conditions. rsc.orgorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrates being used.

| Precursor | Reagent | Catalyst/Conditions | Reference |

| 2-Aminophenol | Aldehydes | Acid or Oxidizing Agent | researchgate.netnih.gov |

| 2-Aminophenol | Carboxylic Acids | Various | rsc.orgmdpi.com |

| 2-Aminophenol | Acyl Chlorides | Various | rsc.orgmdpi.com |

| 2-Aminophenol | β-Diketones | Brønsted Acid and CuI | organic-chemistry.org |

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles. These methods often involve the intramolecular cyclization of ortho-substituted anilines. Copper-catalyzed reactions are particularly prevalent, facilitating the formation of the C-O bond necessary for the oxazole (B20620) ring. organic-chemistry.org For instance, the intramolecular O-arylation of o-haloanilides, often catalyzed by copper or iron, provides an efficient route to 2-substituted benzoxazoles. rsc.org These reactions can proceed through various mechanisms, including oxidative addition and reductive elimination pathways. In some cases, metal-free, base-mediated cyclizations of o-haloanilides have also been developed. rsc.orgnih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important strategy for benzoxazole synthesis. These methods typically involve the in-situ generation of a reactive intermediate that undergoes cyclization. For example, the oxidative cyclization of catechols with amines, or phenols with primary amines, has been demonstrated using various oxidizing agents and catalysts. researchgate.net These reactions offer a direct approach to the benzoxazole core from readily available starting materials.

Specific Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole

The synthesis of the specifically substituted this compound requires strategies to introduce both the methyl group at the 2-position and the nitro group at the 5-position of the benzoxazole ring.

Nitration Strategies for Benzoxazole Scaffolds

The introduction of a nitro group onto a pre-formed benzoxazole ring is a common strategy. Nitration of 2-methylbenzoxazole (B1214174) can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.com The position of nitration is directed by the existing substituents on the benzene (B151609) ring. For the synthesis of the 5-nitro isomer, the starting material would typically be 2-methylbenzoxazole. The reaction conditions, including temperature and the ratio of acids, are crucial for controlling the selectivity and yield of the desired product. google.com

Alternatively, the nitro group can be introduced at an earlier stage of the synthesis. For example, starting with a nitrated precursor like 2-amino-4-nitrophenol (B125904) allows for the direct construction of the nitro-substituted benzoxazole ring. orgsyn.orgchemicalbook.com

Functional Group Interconversions for Methyl and Nitro Group Introduction

Functional group interconversions offer a versatile approach to introduce the required methyl and nitro groups. slideshare.netslideshare.net For instance, a nitro group can be introduced via nitration of a suitable precursor, and a methyl group can be introduced through various methods. One common method for the synthesis of 2-methylbenzoxazoles is the condensation of a 2-aminophenol with acetic acid or its derivatives. mdpi.com

A plausible synthetic route to this compound involves the condensation of 2-amino-4-nitrophenol with acetic anhydride (B1165640) or a similar acetylating agent. orgsyn.org In this approach, the nitro group is already present on the aminophenol precursor, and the cyclization with the acetylating agent introduces the 2-methyl group.

Another approach involves starting from a different precursor and using functional group interconversions to arrive at the final product. For example, a precursor with a different substituent at the 5-position could be converted to a nitro group through a series of reactions. Similarly, a group at the 2-position could be transformed into a methyl group. However, the direct condensation of 2-amino-4-nitrophenol is often a more straightforward approach.

| Starting Material | Reagent(s) | Key Transformation | Reference |

| 2-Methylbenzoxazole | Nitric Acid/Sulfuric Acid | Nitration | google.com |

| 2-Amino-4-nitrophenol | Acetic Anhydride | Cyclization | orgsyn.org |

Optimization of Reaction Conditions and Yield for this compound

The synthesis of benzoxazole derivatives often involves the reaction of ortho-substituted phenols with various reagents. A key method involves the reaction of o-nitrophenols with amines at high temperatures. clockss.org The optimization of these reaction conditions is crucial for maximizing the yield and purity of the desired product.

Research by Nishioka et al. investigated the formation of benzoxazoles by reacting o-nitrophenols with various amines at elevated temperatures, typically between 210-215°C. clockss.org This high temperature was found to be critical for the formation of the benzoxazole ring. The carbon unit at the 2-position of the benzoxazole originates from the alkyl group of the amine solvent. clockss.org The reaction involves the initial reduction of the nitro group, followed by cyclization.

The electronic character and position of substituents on the o-nitrophenol ring significantly influence the reaction outcome. While a specific study on the optimization for this compound via this method is not detailed, data from analogous substituted o-nitrophenols provides insight. For instance, the reaction of o-nitrophenol with different amines demonstrates that the structure of the amine affects the reaction time and yield.

Table 1: Effect of Amine Structure on Benzoxazole Synthesis from o-Nitrophenol

| Amine | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| N,N-Diethylaniline | 2-Methylbenzoxazole | 2 | 47 |

| N,N-Dibenzylaniline | 2-Phenylbenzoxazole | 0.5 | 52 |

Data sourced from Nishioka et al., 2004. clockss.org

This data suggests that the choice of amine, which serves as both a reactant and solvent, is a key parameter to optimize. The reaction temperature is another critical factor, with 210-215°C being essential for this particular pathway. clockss.org

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These advanced techniques often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. A convenient microwave-assisted, one-pot synthesis of 2-substituted benzoxazoles can be achieved starting from a nitrophenol and a carboxylic acid. researchgate.net This method involves an initial reductive transfer hydrogenation of the nitro group, followed by the formation of the heteroaromatic ring. researchgate.net For the synthesis of this compound, the starting materials would be 2-amino-4-nitrophenol and acetic acid or a derivative.

Another approach involves the direct coupling of 2-aminophenols with carboxylic acids under microwave irradiation, which can be performed under catalyst and solvent-free conditions. tsu.edu This method is noted for its efficiency and adherence to green chemistry principles. While specific examples often detail the synthesis of 2-aryl substituted benzimidazoles, the methodology is applicable to the synthesis of 2-alkyl-substituted benzoxazoles. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 9 hours | Reflux in ethanol (B145695) | Moderate | scielo.br |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions is a primary goal of green chemistry, as it minimizes waste and simplifies product purification. The microwave-assisted direct synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids represents a significant advance in this area, as it proceeds without the need for a metal catalyst or a solvent. tsu.edu

Furthermore, solvent-free syntheses of benzoxazoles have been reported using a recyclable Brønsted acidic ionic liquid gel as a catalyst. acs.org In this method, 2-aminophenol and an aldehyde are stirred at 130°C for 5 hours. acs.org This approach, while not entirely catalyst-free, utilizes a heterogeneous catalyst that can be easily recovered and reused, and avoids the use of volatile organic solvents. acs.org Such methodologies offer high yields (often 85-98%) and a facile workup procedure. acs.orgnih.gov

Application of Nanocatalysts in Benzoxazole Synthesis

Nanocatalysts offer several advantages in organic synthesis, including high catalytic activity due to their large surface-area-to-volume ratio, high stability, and ease of separation and recovery. nih.gov Various nanocatalysts have been successfully employed for the synthesis of benzoxazole derivatives.

Examples of nanocatalysts used in benzoxazole synthesis include:

Palladium-supported nanocatalysts : A one-pot synthesis of 2-phenyl benzoxazole has been reported using a palladium-supported nanocatalyst, with reactions carried out at 80°C in DMF with potassium carbonate. nih.gov

Nickel(II) complexes : Nickel(II) complexes of benzoyl hydrazones have been used to catalyze the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, providing high yields with low catalyst loading. nih.gov

Iron-based catalysts : An Fe/S catalyst, generated in situ from FeCl₂·4H₂O and elemental sulfur, has been used for the redox condensation of o-nitrophenols with various partners at 80°C. rsc.org

These nanocatalyzed reactions are often characterized by their high efficiency, reusability of the catalyst, and milder reaction conditions compared to traditional methods. nih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps to ensure its purity. Common techniques employed for this compound and related compounds include recrystallization and column chromatography.

Following the completion of the reaction, the crude product is often subjected to a series of workup procedures. This can involve:

Neutralization and Washing : For reactions conducted in acidic or basic media, the mixture is often neutralized. For instance, after ester synthesis, the reaction mixture can be treated with a dilute sodium hydrogen carbonate solution to neutralize any remaining acid and precipitate the crude product, which is then washed with water. jocpr.com

Extraction : The product can be extracted from the reaction mixture using a suitable organic solvent like ethyl acetate (B1210297). acs.org

Catalyst Removal : In reactions using heterogeneous catalysts, the catalyst can be removed by simple filtration or centrifugation. acs.org

The primary methods for purification are:

Recrystallization : This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, such as methanol (B129727) or hexane, and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. clockss.orgjocpr.com

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is frequently used. The crude mixture is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates and are collected as separate fractions. clockss.orgacs.org

After purification, the product is typically dried under vacuum to remove any residual solvent. The purity is then confirmed using analytical techniques such as melting point determination and spectroscopic methods. tandfonline.com

Chemical Reactivity and Transformation of 2 Methyl 5 Nitro 1,3 Benzoxazole

Reactivity of the Nitro Group

The strongly electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the entire molecule. It deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic attack. The nitro group itself is also a key site for chemical modification, primarily through reduction.

Reduction Reactions to Amino-Benzoxazole Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-amino-2-methyl-1,3-benzoxazole, a valuable intermediate for the synthesis of more complex derivatives. This reduction can be achieved through various established methods.

Catalytic hydrogenation is a common and efficient method. The reaction is typically carried out using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Chemical reduction offers an alternative route. Reagents like stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid provide a classic and effective means of reducing aromatic nitro compounds. semanticscholar.orgresearchgate.net Another widely used method involves the use of iron powder in an acidic medium, such as acetic acid, which is favored for its milder conditions and cost-effectiveness. The general transformation is illustrated below:

Image of the reduction of 2-methyl-5-nitro-1,3-benzoxazole to 5-amino-2-methyl-1,3-benzoxazole.

The choice of reducing agent can be critical, especially in molecules with multiple reducible functional groups, to ensure selective reduction of the nitro group. spcmc.ac.in

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

| H₂, Pd/C | Ethanol or Ethyl Acetate, room temperature | High efficiency and clean reaction. |

| SnCl₂, HCl | Ethanol, heat | A classic and reliable method. semanticscholar.orgresearchgate.net |

| Fe, CH₃COOH | Ethanol/Water, heat | A milder and more economical alternative. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol (B129727) | Often used for its selectivity. |

Nucleophilic Aromatic Substitution Reactions

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) on the benzene portion of the benzoxazole (B165842) ring. libretexts.orgnih.gov It withdraws electron density from the aromatic system, making the carbon atoms at the positions ortho and para to the nitro group (C4 and C6) electron-deficient and thus susceptible to attack by nucleophiles.

In a typical SNAr mechanism, a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. Subsequent loss of a leaving group (if present at the position of attack) re-aromatizes the ring and yields the substituted product. While the nitro group itself can be displaced in some activated systems, it more commonly facilitates the substitution of other leaving groups, such as halogens, at the activated positions. stackexchange.comrsc.org For this compound, this reactivity opens pathways to introduce a variety of substituents at the C4 and C6 positions, provided a suitable leaving group is present.

Reactivity at the Methyl Group

The methyl group at the 2-position of the benzoxazole ring exhibits a reactivity profile analogous to that of a benzylic methyl group. The electron-withdrawing character of the benzoxazole ring system acidifies the protons of the methyl group, making them susceptible to deprotonation and subsequent reactions with electrophiles.

Condensation Reactions and Derivative Formation

The activated methyl group of this compound can participate in condensation reactions with aldehydes, particularly aromatic aldehydes, in the presence of a base. This type of reaction, often a variant of the Knoevenagel condensation, proceeds through the deprotonation of the methyl group to form a carbanionic intermediate. mdpi.comsciforum.net This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a 2-styryl-5-nitro-1,3-benzoxazole derivative.

The reactivity of the methyl group is enhanced by the electron-withdrawing nature of both the benzoxazole ring and the nitro substituent. Similar reactivity is observed in other heterocyclic systems where a methyl group is positioned alpha to a heteroatom and an electron-withdrawing group. For instance, 2-methyl-3-nitropyridines undergo condensation with aromatic aldehydes under basic catalysis. researchgate.net

Table 2: Examples of Condensation Reactions with Activated Methyl Groups

| Reactant | Aldehyde | Product Type |

| 2-Methyl-3-nitropyridine | Aromatic Aldehyde | 2-Styryl-3-nitropyridine |

| 2-Methyl-thiazolo[4,5-b]pyrazine | Aromatic Aldehyde | 2-Styryl-thiazolo[4,5-b]pyrazine |

| This compound (Expected) | Benzaldehyde | 2-(2-Phenylvinyl)-5-nitro-1,3-benzoxazole |

Oxidative Transformations

The methyl group at the 2-position can be oxidized to yield either a 2-formyl or a 2-carboxyl derivative, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are capable of oxidizing benzylic methyl groups to carboxylic acids. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 5-nitro-1,3-benzoxazole-2-carboxylic acid.

For a more controlled oxidation to the aldehyde (2-formyl-5-nitro-1,3-benzoxazole), milder reagents are required. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl and methylene (B1212753) groups to aldehydes or ketones, a reaction known as the Riley oxidation. researchgate.netwikipedia.orgthieme-connect.de This reagent has been successfully used for the allylic and benzylic oxidation of various substrates.

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic, possesses inherent strain that can make it susceptible to ring-opening reactions under certain conditions. Both acidic and basic conditions can promote the cleavage of the oxazole (B20620) ring.

Under acidic conditions, protonation of the ring nitrogen or oxygen can activate the ring for nucleophilic attack by water or other nucleophiles, leading to the formation of a 2-aminophenol (B121084) derivative. libretexts.orgnih.govmasterorganicchemistry.com For instance, acid-catalyzed hydrolysis would be expected to open the oxazole ring to yield N-(4-hydroxy-3-nitrophenyl)acetamide.

Conversely, strong basic conditions can also facilitate ring-opening, potentially initiated by nucleophilic attack at the C2 position. The presence of the electron-withdrawing nitro group would likely influence the regioselectivity and facility of such reactions.

Rearrangement reactions involving the nitro group are also a possibility, although less common for this specific system. In some highly acidic environments, nitro groups on aromatic rings can undergo migration. researchgate.net However, such reactions typically require harsh conditions and may lead to a mixture of products. More synthetically relevant rearrangements often involve intermediates formed from other functional groups on the molecule. libretexts.org

Research Findings on the Derivatization of this compound Unavailable

The inquiry was structured to investigate the chemical reactivity and transformation of this compound, with a specific focus on:

Derivatization Strategies for Enhancing Biological or Material Properties

Modification with Carbohydrazide (B1668358) Moieties

While the search yielded general information on the biological activities of various benzoxazole derivatives, and derivatization strategies for other nitro-aromatic or heterocyclic compounds, it did not provide specific methodologies, reaction outcomes, or research data pertaining to the halogenation or carbohydrazide modification of this compound itself.

For instance, studies on related structures show that halogenation of the benzoxazole ring is a known strategy to enhance antimicrobial properties. nih.govnih.gov Similarly, the formation of hydrazide and subsequent hydrazone or thiadiazole derivatives is a common approach in medicinal chemistry to develop new bioactive agents from various nitro-aromatic compounds. researchgate.netnih.govut.ac.ir However, the direct application of these strategies to this compound is not documented in the available resources.

Therefore, the requested article with detailed research findings, data tables, and specific content for the outlined sections cannot be generated at this time due to the absence of published research on this specific topic.

Spectroscopic and Analytical Characterization of 2 Methyl 5 Nitro 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise structure of a compound can be determined.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For 2-methyl-5-nitro-1,3-benzoxazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. chemicalbook.com

The aromatic region of the spectrum would be the most complex, with signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nitro group at the C5 position and the fusion of the oxazole (B20620) ring significantly influence the chemical shifts of these protons. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would also be a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 would appear as a doublet, coupled to the proton at C6. The methyl group at the C2 position of the oxazole ring would appear as a sharp singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~8.4 | d |

| H-6 | ~8.2 | dd |

| H-7 | ~7.8 | d |

| -CH₃ | ~2.7 | s |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and the specific experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms. spectrabase.com The chemical shifts of the carbon atoms in the benzene ring are influenced by the nitro group and the fused oxazole ring. The carbon atom attached to the nitro group (C5) would be significantly deshielded, appearing at a downfield chemical shift. The quaternary carbons of the benzoxazole (B165842) ring (C3a and C7a) and the carbon of the imino group (C2) would also have characteristic chemical shifts. The methyl carbon would appear at a high field (upfield) chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~165 |

| C3a | ~152 |

| C4 | ~119 |

| C5 | ~145 |

| C6 | ~122 |

| C7 | ~111 |

| C7a | ~142 |

| -CH₃ | ~15 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and the specific experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC)

Correlation SpectroscopY (COSY) would be used to establish proton-proton coupling networks. For instance, cross-peaks would be observed between the aromatic protons H-4, H-6, and H-7, confirming their connectivity on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule by correlating the signals from the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify longer-range (two- or three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the methyl protons would show an HMBC correlation to the C2 carbon of the oxazole ring, confirming its position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectrabase.com The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group, the aromatic C-H bonds, the C=N bond of the oxazole ring, and the C-O-C ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | 1550-1500 |

| Symmetric NO₂ Stretch | 1350-1300 |

| C=N Stretch (oxazole) | 1650-1550 |

| C-O-C Stretch (ether) | 1250-1050 |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 178.15 g/mol . spectrabase.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 132. Further fragmentation could involve the loss of a methyl group or cleavage of the oxazole ring.

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The benzoxazole ring system, being a conjugated aromatic structure, gives rise to intense π → π* transitions, typically in the UV region. The presence of the nitro group (-NO₂), a strong chromophore and electron-withdrawing group, significantly influences the electronic spectrum.

Research on related benzoxazole and nitro-aromatic derivatives provides a framework for understanding the electronic behavior of this compound. For instance, studies on fluorophores containing a 2,1,3-benzoxadiazole unit, an isomer of benzoxazole, show absorption maxima around 419 nm, which are attributed to π-π* transitions. frontiersin.orgnih.gov The nitro group itself can participate in n → π* transitions, which are typically weaker and may appear as a shoulder or a separate band at longer wavelengths, often extending into the visible region. In the case of 2-nitrobenzyl methyl ether, a structurally related compound, a weak and broad absorption band with a maximum wavelength (λmax) around 430 nm has been observed. researchgate.net

Computational studies using time-dependent density functional theory (TD-DFT) are often employed to simulate and interpret the UV-Vis spectra of such molecules, providing deeper insights into the nature of the electronic transitions. scispace.com For this compound, the spectrum is expected to show strong absorptions below 350 nm corresponding to the π → π* transitions of the fused ring system and weaker n → π* absorptions at longer wavelengths due to the nitro group.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λ) Range | Intensity |

| π → π | π bonding to π antibonding | < 350 nm | High |

| n → π | Non-bonding (from O/N) to π antibonding | > 350 nm | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the specific crystal structure of this compound is not widely detailed in the available literature, analysis of closely related benzoxazole derivatives provides significant insights. For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate has been determined to belong to the monoclinic P2₁ space group. researchgate.netnih.gov Its molecular structure is nearly planar, and in the crystal lattice, molecules are arranged in a herringbone pattern. researchgate.netnih.gov The packing is stabilized by a combination of intermolecular forces, including π–π stacking interactions, strong C—H···N hydrogen bonds, and weaker C—H···O hydrogen bonds. researchgate.netnih.gov

Table 2: Crystallographic Data for the Derivative Methyl 1,3-benzoxazole-2-carboxylate

| Parameter | Value | Reference |

| Chemical Formula | C₉H₇NO₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.netnih.gov |

| Key Bond Length (N=C) | 1.293 (2) Å | nih.gov |

| Key Intermolecular Interaction | π–π stacking | researchgate.net |

| Other Interactions | C—H···N and C—H···O hydrogen bonds | researchgate.netnih.gov |

Other Advanced Spectroscopic Techniques

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (FTIR) spectroscopy. It is particularly useful for analyzing the vibrations of non-polar bonds and symmetric functional groups. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrational modes of the benzoxazole ring, the methyl group, and the nitro group.

Spectra for 2-methyl-5-nitrobenzoxazole are available in spectral databases, confirming its characterization by this method. spectrabase.com Detailed studies on related compounds, such as 2-(p-nitrobenzyl)benzoxazole, utilize both experimental FT-Raman spectra and DFT calculations to assign the observed vibrational bands. scispace.com Key vibrational modes for this compound would include:

Symmetric NO₂ stretch: A strong, characteristic band typically found in the 1330-1370 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ range, characteristic of the benzene ring.

Benzoxazole ring breathing modes: Complex vibrations unique to the heterocyclic ring system.

C-H stretching: Vibrations from the aromatic and methyl C-H bonds, typically appearing above 3000 cm⁻¹.

Analysis of the Raman spectrum allows for unambiguous identification of the compound and provides detailed information about its molecular framework. nih.govspectrabase.com

Table 3: Characteristic Raman Shifts for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1650 |

| Benzoxazole Ring | Ring Breathing/Stretching | 1000 - 1300 |

| Methyl (-CH₃) | C-H Bending/Stretching | 1380, 2850 - 2990 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. wsu.edu When applied to this compound, XPS can provide valuable information about the different chemical environments of carbon, nitrogen, and oxygen atoms.

An XPS analysis involves irradiating the sample with soft X-rays, causing the emission of core-level electrons. wsu.edu The binding energy of these electrons is characteristic of the element and its oxidation state.

Carbon (C 1s): The high-resolution C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms: C-C/C-H in the aromatic ring, C-O in the oxazole ring, and C=N in the oxazole ring.

Nitrogen (N 1s): The N 1s spectrum is particularly informative. It would show two distinct peaks: one for the nitrogen atom in the oxazole ring (at a lower binding energy) and another for the nitrogen in the nitro group (-NO₂) at a significantly higher binding energy, characteristic of its higher oxidation state.

Oxygen (O 1s): The O 1s spectrum would also show multiple components: one for the oxygen atom within the oxazole ring (C-O-C) and another at a higher binding energy for the two oxygen atoms of the nitro group.

XPS studies on related nitrogen and oxygen-containing materials confirm the ability to distinguish between different chemical states, such as identifying various nitrides and oxides based on subtle shifts in binding energy. researchgate.netosti.gov This makes XPS a powerful tool for confirming the chemical integrity of the compound, especially in thin films or on surfaces.

Table 4: Expected Binding Energy Ranges for Core Levels in this compound

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) Range |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-O, C=N | 286.0 - 288.0 |

| N 1s | C=N-C (oxazole) | ~399.0 - 401.0 |

| N 1s | -NO₂ (nitro) | ~405.0 - 407.0 |

| O 1s | C-O-C (oxazole) | ~532.0 - 533.0 |

| O 1s | -NO₂ (nitro) | ~533.5 - 534.5 |

Computational Chemistry and Molecular Modeling of 2 Methyl 5 Nitro 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 2-methyl-5-nitro-1,3-benzoxazole, DFT calculations provide a foundational understanding of its electronic characteristics and reactivity.

Prediction of Electronic Structure and Reactivity

DFT calculations are instrumental in predicting the electronic structure of this compound. These calculations often involve optimizing the molecular geometry to its lowest energy state and then determining various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

The reactivity of benzoxazole (B165842) derivatives, and nitroaromatic compounds in general, is significantly influenced by their electronic properties. mdpi.com For instance, the electrophilicity index, which can be calculated using DFT, is a measure of a molecule's ability to accept electrons. nih.gov Studies on related nitroaromatic compounds have shown a correlation between electrophilicity and their biological or toxic effects. mdpi.com

The solvent environment can also play a crucial role in the reactivity of benzoxazole derivatives. DFT calculations, combined with a solvation model, can predict how different solvents influence reaction mechanisms and energy profiles. unicamp.br

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable visual tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This map helps in identifying the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue). nih.gov

For this compound, the MEP surface would likely show negative potential localized around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the benzoxazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. The MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For nitroaromatic compounds like this compound, QSAR models can be developed to predict their potential biological effects based on various molecular descriptors. mdpi.com

These descriptors can be categorized as one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., quantum-chemical descriptors). mdpi.com QSAR studies on nitroaromatic compounds have often highlighted the importance of descriptors related to hydrophobicity (logP), electronic properties (such as HOMO and LUMO energies), and steric parameters in determining their activity. mdpi.com The development of robust QSAR models can significantly reduce the need for extensive experimental testing by prioritizing compounds with predicted desirable activities. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.govnih.gov This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to estimate their binding affinity. nih.gov

For this compound, molecular docking simulations could be employed to investigate its potential interaction with various biological targets. For example, benzoxazole derivatives have been studied as inhibitors of enzymes like DNA gyrase. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank, and the ligand is then computationally placed into the active site of the protein. The results are scored based on the predicted binding energy, providing an indication of the ligand's inhibitory potential. nih.gov The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.gov This technique is valuable for studying the flexibility of both the ligand and the receptor and for assessing the stability of the ligand-receptor complex predicted by molecular docking. nih.gov

In Silico Drug-Likeness and ADMET Prediction

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools have been developed to predict these properties early in the drug discovery process, saving time and resources. nih.govnih.gov

For this compound, various computational models can be used to predict its drug-likeness and ADMET profile. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

ADMET prediction tools can estimate properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption. mdpi.com

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding. mdpi.com

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. researchgate.net

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential toxicities, such as mutagenicity or carcinogenicity. nih.gov

These in silico predictions provide a preliminary assessment of the pharmacokinetic and safety profile of this compound, guiding further experimental studies. nih.govnih.gov

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. | HOMO-LUMO gap, electrophilicity index, charge distribution. |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites. | Electron-rich and electron-poor regions for intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. | Predictive models for biological effects based on molecular descriptors. |

| Molecular Docking | Simulation of ligand-receptor binding. | Prediction of binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational changes over time. |

| In Silico ADMET Prediction | Estimation of pharmacokinetic and toxicity properties. | Drug-likeness, absorption, distribution, metabolism, excretion, and toxicity profiles. |

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitro 1,3 Benzoxazole Analogues

Influence of Substituent Position and Nature on Biological Activity

Research into benzoxazole (B165842) derivatives has consistently shown that the biological activity is highly dependent on the position and chemical nature of substituents on the heterocyclic ring system. nih.gov Studies have indicated that positions 2 and 5 of the benzoxazole ring are particularly important for modulating activity, with compounds bearing substituents at both positions often showing enhanced effects. nih.gov

The nature of the substituent at position 2 is a critical determinant of the pharmacological profile. For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with a substituted phenyl ring at position 2 were evaluated for antifungal activity. nih.gov The results demonstrated a clear SAR, where the presence and type of substituent on this phenyl ring dictated the compound's efficacy.

A key finding was the differential impact of electron-donating versus electron-accepting groups. Four of the five active compounds in one series possessed electron-donating groups, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂). nih.gov The most potent compound in this series featured both a methoxy and a dimethylamino group on the phenyl ring at position 2. nih.gov Conversely, only one active compound had an electron-accepting substituent (a fluorine atom). nih.gov This suggests that for this particular scaffold and biological target, electron-donating features on the 2-position substituent are generally favorable for activity.

Furthermore, the position of these substituents on the appended phenyl ring also matters. The introduction of three methoxy groups at positions 3, 4, and 5 of the phenyl ring resulted in an active compound, while placing them at positions 2, 4, and 5 led to an inactive analogue, highlighting the subtle but significant influence of substituent arrangement. nih.gov

The following table summarizes the antifungal activity of selected 2-substituted-5-(amino acid)-benzoxazole derivatives against Pichia pastoris, illustrating the influence of the substituent at position 2. nih.gov

Table 1: Antifungal Activity of 2-Substituted-5-(amino acid)-benzoxazole Analogues

| Compound | Substituent at Position 2 | Substituent Nature | MIC (μg/mL) against P. pastoris |

|---|---|---|---|

| H-Box[(2-F)Ph]-OMe | 2-Fluorophenyl | Electron-accepting | 125 |

| H-Box[(2-OMe)Ph]-OMe | 2-Methoxyphenyl | Electron-donating | 125 |

| H-Box[2,5-(OMe)₂Ph]-OMe | 2,5-Dimethoxyphenyl | Electron-donating | 62.5 |

| H-Box[3,4,5-(OMe)₃Ph]-OMe | 3,4,5-Trimethoxyphenyl | Electron-donating | 62.5 |

| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | 2-Methoxy-4-dimethylaminophenyl | Electron-donating | 31.25 |

| H-Box[2,4,5-(OMe)₃Ph]-OMe | 2,4,5-Trimethoxyphenyl | Electron-donating | Inactive |

Data sourced from a study on 3-(2-benzoxazol-5-yl)alanine derivatives. nih.gov

Role of the Nitro Group in Modulating Biological Activity

The nitro group (-NO₂) is a powerful modulator of biological activity and is a key feature in many therapeutic agents. sigmaaldrich.com As a potent electron-withdrawing group, it significantly alters the electronic properties of the aromatic ring to which it is attached, which can, in turn, influence how the molecule interacts with biological targets. sigmaaldrich.com

The biological activity of many nitro-containing compounds is directly linked to the enzymatic reduction of the nitro group within target cells or microorganisms. sigmaaldrich.com This reduction process can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as nitro anion radicals. sigmaaldrich.com These reactive species are often the ultimate effectors of the drug's action, capable of damaging cellular macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects. For example, the mechanism of action for 5-nitroimidazole drugs, a well-known class of antimicrobial agents, involves the intracellular reduction of the nitro group, which is a crucial step for their therapeutic effect. sigmaaldrich.com

In the context of 2-methyl-5-nitro-1,3-benzoxazole, the nitro group at the 5-position is expected to function as a critical pharmacophore. Its strong electron-withdrawing nature can make the benzoxazole ring more electron-deficient, potentially favoring interactions with nucleophilic sites within biological macromolecules like enzymes or receptors. sigmaaldrich.com While the whole molecule contributes to activity, the presence and bioreduction of the nitro group are often indispensable for the desired pharmacological effect, particularly in antimicrobial and some anticancer applications. sigmaaldrich.com

Impact of the Methyl Group at Position 2 on Pharmacological Profiles

The substituent at the 2-position of the benzoxazole ring plays a significant role in defining the molecule's pharmacological profile. The presence of a small alkyl group, such as methyl (-CH₃), can have varied effects depending on the rest of the molecular structure and the specific biological activity being assessed.

In some contexts, replacing a larger group at the 2-position with a smaller methyl group can be beneficial. However, studies on certain series of benzoxazole derivatives have produced varied results. For instance, in one study of 3-(2-benzoxazol-5-yl)alanine derivatives, analogues with hydrocarbon substituents (including larger alkyl groups) at the 2-position were found to be inactive as antifungal agents. nih.gov The researchers suggested this could be a result of steric hindrance, although other structural changes in those specific analogues could also account for the lack of activity. nih.gov

Conversely, other research highlights the utility of the 2-methylbenzoxazole (B1214174) core. A synthesized 2-methylbenzoxazole derivative, (Z)-2-(benzo[d]oxazol-2-yl)-1-(4-methoxyphenyl)vinyl-4-methoxybenzoate, demonstrated significant α-amylase inhibitory activity, suggesting its potential as a scaffold for developing antidiabetic agents. researchgate.net This indicates that the 2-methyl group is compatible with, and can be part of, a pharmacophore for specific enzyme inhibition.

The impact of the 2-methyl group can also be seen when compared to other substituents. It has been noted that the presence of a methyl group can modify the antibacterial activity of benzoxazole-containing complexes when compared to their phenyl-substituted analogues. researchgate.net This underscores that even a small and seemingly simple group like methyl can fine-tune the biological properties of the benzoxazole scaffold.

Significance of the Benzoxazole Scaffold as a Pharmacophore

The benzoxazole ring system is recognized in medicinal chemistry as a "privileged scaffold" or a key pharmacophore. nih.govnih.gov This is due to its presence in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of significant biological activities. nih.gov Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) provide a unique three-dimensional arrangement for interacting with various biological targets, including enzymes and receptors. researchgate.net

The versatility of the benzoxazole scaffold is evident from the range of pharmacological activities associated with its derivatives, including:

Anticancer nih.gov

Antibacterial and Antifungal nih.govnih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Anticonvulsant nih.gov

Marketed drugs containing the benzoxazole core, such as the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen, further validate its importance as a pharmacophore. nih.gov The benzoxazole moiety often serves as the central structural unit that can be decorated with various functional groups at different positions to optimize activity and selectivity for a specific target. researchgate.netnih.gov For example, the 2-(2-arylphenyl)benzoxazole structure has been identified as a novel and selective scaffold for inhibiting the COX-2 enzyme. nih.gov

The ability of the benzoxazole nucleus to act as a bioisostere for other aromatic or heterocyclic structures, its capacity for hydrogen bonding, and its involvement in π-π stacking interactions all contribute to its success as a pharmacophore in drug design. nih.gov

Strategies for Potency and Selectivity Enhancement

To improve the therapeutic potential of lead compounds based on the benzoxazole scaffold, medicinal chemists employ several strategies to enhance potency and selectivity. These strategies often involve targeted structural modifications based on SAR data and computational modeling.

One common and effective strategy is scaffold hopping . This approach involves replacing the central core of a known active molecule with a different scaffold, like benzoxazole, while retaining key pharmacophoric features. This can lead to the discovery of novel compounds with improved properties, such as better selectivity or a more favorable side-effect profile. nih.gov For example, the design of selective COX-2 inhibitors has been achieved by modifying non-selective NSAIDs, a strategy that led to the development of the 2-(2-arylphenyl)benzoxazole scaffold as a promising new anti-inflammatory agent. nih.gov

Another key strategy is the introduction of diverse substituents at specific positions on the benzoxazole ring. As discussed, the nature and position of substituents can dramatically alter biological activity. By synthesizing a library of analogues with different functional groups—such as halogens, alkyl, alkoxy, and nitro groups—at positions 2, 5, 6, and 7, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target. For example, the introduction of a sulfonamide or methoxy group onto an aryl substituent at the 2-position of a benzoxazole has been shown to be a successful strategy for achieving high COX-2 selectivity. nih.gov

The creation of hybrid molecules is a third strategy. This involves combining the benzoxazole scaffold with another known pharmacophore to generate a new molecule with potentially synergistic or enhanced activity. This approach aims to leverage the favorable properties of both structural motifs.

Finally, computational studies , such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking, are invaluable tools. These methods can rationalize the observed SAR and predict the activity of new designs. nih.gov By simulating how different analogues bind to the active site of a target enzyme or receptor, researchers can prioritize the synthesis of compounds that are most likely to exhibit high potency and selectivity, thereby streamlining the drug discovery process. nih.gov

Potential Applications in Medicinal Chemistry and Beyond

Drug Discovery and Development of Novel Therapeutic Agents

The benzoxazole (B165842) nucleus is a fundamental component in numerous compounds exhibiting a broad spectrum of pharmacological activities. oakwoodchemical.com These include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. oakwoodchemical.commdpi.com The therapeutic potential of benzoxazole derivatives is often linked to the substituents on the benzoxazole ring, with modifications at the 2 and 5 positions being particularly significant for biological activity. mdpi.com

While specific research on 2-methyl-5-nitro-1,3-benzoxazole is not extensively detailed in publicly available literature, the broader class of 5-nitro-1,3-benzoxazole derivatives has been investigated for various therapeutic purposes. For instance, derivatives of 5-nitro-1,3-benzoxazole have been synthesized and explored as potential anthelmintic agents, addressing parasitic worm infections. researchgate.net

Table 1: Investigated Therapeutic Activities of Benzoxazole Derivatives

| Therapeutic Area | Target | Finding |

|---|---|---|

| Anthelmintic | Parasitic worms | Derivatives of 5-nitro-1,3-benzoxazole have been synthesized as potential agents against parasitic worm infections. researchgate.net |

| Anticancer | Various cancer cell lines | Benzoxazole derivatives have demonstrated cytotoxic effects against a range of cancer cells. oakwoodchemical.com |

| Antimicrobial | Bacteria and Fungi | The benzoxazole scaffold is a key feature in compounds with antibacterial and antifungal properties. oakwoodchemical.commdpi.com |

Materials Science Applications

The unique photophysical and electronic properties of benzoxazole derivatives make them attractive candidates for various applications in materials science.

Benzoxazole-containing compounds are known for their fluorescence, making them suitable for use in optoelectronic devices. mdpi.com Research on related compounds, such as 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, has highlighted their potential in the development of materials with nonlinear optical (NLO) properties. These materials can be incorporated into polymers for applications in optical data storage, signal processing, and other advanced technologies. The π-conjugated system of the benzoxazole ring, particularly when substituted with electron-donating and electron-withdrawing groups like the methyl and nitro groups in this compound, is crucial for these optical properties.

The benzoxazole moiety can be integrated into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific optical characteristics. For example, poly(benzoxazole imide)s have been synthesized and shown to possess high glass transition temperatures and excellent thermal stability. rsc.org While direct polymerization of this compound is not widely reported, its structure suggests it could serve as a monomer or a building block for creating polymers with tailored properties for specialized applications in electronics and aerospace.

The inherent fluorescence of many benzoxazole derivatives makes them suitable for use as fluorescent probes and imaging agents in biological research. mdpi.com These molecules can be designed to selectively bind to specific biomolecules or to respond to changes in their local environment, allowing for the visualization of cellular processes. For instance, some fluorescent probes are synthesized from building blocks that can be turned on by specific nucleophiles, enabling the detection of these molecules in living cells. ossila.com The substitution pattern of this compound could be fine-tuned to develop probes with specific excitation and emission wavelengths for various bio-imaging applications.

Agrochemical Formulations

Benzoxazole and its derivatives represent an important class of scaffolds in the discovery of new agrochemicals. mdpi.com Compounds containing the benzoxazole structure have been shown to exhibit a range of biological activities relevant to agriculture, including herbicidal, insecticidal, and fungicidal properties. mdpi.com For example, some commercial herbicides contain the benzoxazole ring system. mdpi.com Although specific studies on the agrochemical applications of this compound are not prominent, the known bioactivity of related nitro-aromatic compounds and benzoxazoles suggests that it could be a candidate for investigation in the development of new crop protection agents.

Industrial Chemical Applications

Beyond specialized applications in medicine and materials science, the benzoxazole core structure is utilized in various industrial chemical processes. mdpi.com They can serve as intermediates in the synthesis of more complex molecules, including dyes and pigments, due to their aromatic and heterocyclic nature. The reactivity of the nitro group and the potential for further functionalization of the benzoxazole ring in this compound make it a potentially versatile intermediate for the chemical industry.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methodologies is paramount for the exploration of 2-methyl-5-nitro-1,3-benzoxazole and its derivatives. Traditional methods for synthesizing benzoxazoles often involve the condensation of 2-aminophenols with reagents like carboxylic acids, aldehydes, or nitriles. nih.govorganic-chemistry.orgrsc.org However, these methods can sometimes be limited by harsh reaction conditions, low yields, and the use of hazardous reagents. nih.govnih.gov

Future research will likely focus on the development of novel synthetic routes that offer higher efficiency, greater substrate scope, and improved sustainability. Several promising areas of exploration have emerged:

Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts, such as copper and palladium, has shown potential in the synthesis of substituted benzoxazoles. organic-chemistry.orgrsc.orgcapes.gov.br Future work could explore novel catalytic systems that allow for the direct and regioselective introduction of the methyl and nitro groups onto the benzoxazole (B165842) core, or the construction of the heterocyclic ring itself under milder conditions.

One-Pot and Multi-Component Reactions: These strategies offer significant advantages in terms of operational simplicity and reduced waste generation. nih.govrasayanjournal.co.in Designing one-pot syntheses for this compound, starting from readily available precursors, would be a significant step forward.

Flow Chemistry: The use of microreactor technology can enable better control over reaction parameters, leading to improved yields and safety, particularly for reactions involving potentially energetic nitro compounds.

A summary of emerging synthetic strategies for benzoxazole derivatives is presented in Table 1.

| Synthetic Strategy | Catalyst/Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | ZnO nanoparticles, Deep Eutectic Solvents | Rapid reaction times, high yields | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | - | Enhanced reaction rates | mdpi.comresearchgate.net |

| Metal-Free Cyclization | Imidazolium chloride | Avoids metal contamination, economical | nih.gov |

| Heterogeneous Catalysis | Brønsted acidic ionic liquid gel | Reusable catalyst, solvent-free conditions | nih.govacs.org |

Deeper Mechanistic Studies of Biological Interactions

A fundamental challenge in the development of drugs based on this compound is the elucidation of their precise mechanisms of action. The biological activity of nitroaromatic compounds is often linked to the reduction of the nitro group within cells, a process that can lead to the formation of reactive intermediates capable of damaging cellular macromolecules like DNA. tandfonline.comresearchgate.net

Future research must delve deeper into these mechanisms to differentiate between therapeutic effects and toxicity. Key areas of investigation include:

Identification of Molecular Targets: Identifying the specific enzymes, receptors, or cellular pathways that interact with this compound and its metabolites is crucial. nih.govnih.govnih.gov This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic screening.

Metabolic Pathway Analysis: Understanding how the compound is metabolized in biological systems is essential for predicting its efficacy and toxicity. This involves identifying the enzymes responsible for the reduction of the nitro group and characterizing the resulting metabolic products.

Mechanism of Action Studies: Kinetic and mechanistic studies, similar to those performed on other nitro-heterocycles, can provide insights into the chemical reactions underlying the biological activity. rsc.org For instance, investigating the compound's ability to induce oxidative stress or act as a DNA intercalating agent could reveal important aspects of its function. nih.gov

Development of Highly Selective and Potent Analogues with Reduced Toxicity

The presence of the nitro group in this compound is a double-edged sword. While it can be essential for the desired biological activity, it is also frequently associated with toxicity and mutagenicity. researchgate.netmdpi.com A major challenge and a significant area for future research is the rational design of analogues that retain or enhance potency while minimizing adverse effects.

Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-5 positions of the benzoxazole ring are critical for biological activity. mdpi.comnih.gov This knowledge can be leveraged to design new derivatives with improved properties. Strategies to achieve this include:

Modification of the Nitro Group: Exploring the replacement of the nitro group with other electron-withdrawing groups that can mimic its electronic properties without the associated toxicity is a key avenue.

Introduction of Targeting Moieties: Attaching specific functional groups to the benzoxazole scaffold can direct the molecule to particular cells or tissues, thereby increasing its therapeutic index.

Systematic SAR Studies: Synthesizing and screening a library of analogues with systematic variations at different positions of the benzoxazole ring will provide a more comprehensive understanding of the structural requirements for potency and selectivity. mdpi.comresearchgate.net This will enable the development of compounds that are highly active against their intended targets but have minimal impact on healthy cells. nih.gov

Advanced Computational Approaches for Predictive Modeling

In recent years, computational methods have become indispensable tools in drug discovery and development. For this compound and its analogues, these approaches can accelerate the design-synthesis-testing cycle and provide valuable insights into their behavior at the molecular level.

Future research will increasingly rely on a range of computational techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the chemical structures of the benzoxazole derivatives and their biological activities. tandfonline.comtandfonline.com These models can then be used to predict the potency of newly designed compounds before they are synthesized.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov Pharmacophore models can guide the design of new molecules with a higher probability of being active.

Molecular Docking: Docking simulations can predict the binding mode of a ligand within the active site of a biological target. nih.govnih.govtandfonline.com This information is invaluable for understanding the molecular basis of activity and for designing more potent inhibitors.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds with increasing accuracy. plos.org These methods can also be used to predict toxicity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

A summary of computational approaches used in the study of benzoxazole derivatives is provided in Table 2.

| Computational Method | Application | Reference |

| QSAR | Predicting toxicity and bioactivity | tandfonline.commdpi.comtandfonline.com |

| Pharmacophore Modeling | Identifying key structural features for activity | nih.govnih.gov |

| Molecular Docking | Elucidating ligand-receptor interactions | nih.govnih.govnih.govtandfonline.com |

| Machine Learning | Predicting bioactivity from molecular descriptors | plos.org |

Sustainable and Environmentally Friendly Synthesis of Benzoxazole Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. rasayanjournal.co.innih.govnumberanalytics.com The development of sustainable and environmentally friendly methods for the production of this compound and its derivatives is a critical future research direction. This not only reduces the environmental impact of chemical synthesis but can also lead to more cost-effective and safer processes. ijpsjournal.com

Key areas for advancing the sustainable synthesis of benzoxazole derivatives include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, ionic liquids, or deep eutectic solvents. ijpsjournal.commonash.edu

Development of Reusable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, thereby reducing waste and cost. organic-chemistry.orgrsc.orgnih.govacs.org

Energy-Efficient Reaction Conditions: Utilizing alternative energy sources such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption. ijpsjournal.commdpi.comrasayanjournal.co.in

Biocatalysis: Exploring the use of enzymes as catalysts for the synthesis of benzoxazoles. numberanalytics.com Biocatalysts can offer high selectivity and operate under mild conditions, making them an attractive green alternative.